Deprodone propionate
Overview
Description
Deprodone propionate is a synthetic glucocorticoid corticosteroid known for its potent anti-inflammatory properties. It is primarily used in dermatological applications, particularly in the treatment of conditions such as eczema, psoriasis, and keloids . This compound is often formulated into tapes and plasters for transdermal delivery, providing a consistent and controlled release of the active ingredient .
Mechanism of Action
Deprodone propionate is a corticosteroid that has been synthesized by esterification with propionic acid at the 17-position and deoxidation at the 21-position of the prednisolone skeleton .
Target of Action
This compound primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal cortex .
Mode of Action
This compound works by attaching itself to the glucocorticoid receptors. This causes it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others .
Biochemical Pathways
This compound is involved in the neuroactive ligand-receptor interaction pathway . This pathway is crucial for the transmission of signals in the nervous system. By interacting with the glucocorticoid receptor, this compound can influence the production of various proteins, potentially affecting a wide range of biological processes .
Pharmacokinetics
These typically include absorption, distribution, metabolism, and excretion (ADME) processes that influence the drug’s bioavailability .
Result of Action
This compound has been shown to be effective in the treatment and prevention of pathological scars, such as keloids and hypertrophic scars . It induces scar regression and improves scar pruritus and pain . It also has an immunomodulatory effect on T cells, inhibiting T helper 1 (Th1) and Th17 cell immune responses but facilitating the differentiation and activation of Th2 cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the thickness of the skin can affect the absorption of the drug. Children, who have thinner skin than adults, may respond more effectively to treatment with this compound . Additionally, the method of administration can also impact the drug’s efficacy. Transdermal administration is a promising non-invasive and easy-to-use method for corticosteroid administration for scar treatment .
Biochemical Analysis
Biochemical Properties
Deprodone propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a glucocorticoid receptor agonist, binding to glucocorticoid receptors in the cytoplasm. Upon binding, the this compound-receptor complex translocates to the nucleus, where it influences the transcription of glucocorticoid-responsive genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation. It also affects fibroblasts by inhibiting collagen synthesis, which is beneficial in treating conditions like keloids and hypertrophic scars .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Additionally, it modulates the expression of genes involved in apoptosis, cell proliferation, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can diminish due to degradation. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although repeated applications may lead to reduced efficacy due to receptor downregulation. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained suppression of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and immune responses without significant adverse effects. At high doses, this compound can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally increase the therapeutic benefits but rather exacerbates adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. This compound can influence metabolic flux by altering the levels of various metabolites, including glucose and lipids. It also affects the activity of enzymes involved in gluconeogenesis and lipolysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins, such as albumin and corticosteroid-binding globulin, which facilitate its transport in the bloodstream. Once inside cells, this compound can diffuse across cell membranes and accumulate in specific tissues, particularly those with high glucocorticoid receptor expression. Its distribution is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm and nucleus. Upon entering the cell, it binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus. In the nucleus, this complex binds to DNA at glucocorticoid response elements, influencing gene transcription. The subcellular localization of this compound is crucial for its activity, as it allows the compound to directly modulate gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deprodone propionate is synthesized through the esterification of prednisolone at the 17-position with propionic acid. The process involves the following steps :
Oxidation: Prednisolone is oxidized using chromium trioxide and manganese nitrate in acetic acid to form 21-deoxyprednisolone.
Esterification: The oxidized product is then esterified with propionic anhydride in the presence of p-toluenesulfonic acid as a catalyst.
Reduction: The final step involves the reduction of the esterified product using potassium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Deprodone propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Chromium trioxide, manganese nitrate, acetic acid.
Reduction: Potassium borohydride.
Esterification: Propionic anhydride, p-toluenesulfonic acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Deprodone propionate has a wide range of scientific research applications:
Dermatology: It is extensively used in the treatment of inflammatory skin conditions such as eczema, psoriasis, and keloids. .
Medicine: It is used in the development of new therapeutic formulations for various skin conditions.
Comparison with Similar Compounds
Similar Compounds
Fludroxycortide: Another corticosteroid used in dermatology, but less potent than deprodone propionate.
Flurandrenolide: Commonly used in the US, it is effective but not as potent as this compound.
Uniqueness
This compound stands out due to its higher potency and efficacy in treating severe dermatological conditions. Its ability to provide a consistent and controlled release through transdermal delivery systems makes it a preferred choice in scar management .
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSFVGQMPYTGJY-GNSLJVCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-00-4 | |
Record name | Deprodone propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20424-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deprodone 17-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEPRODONE PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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